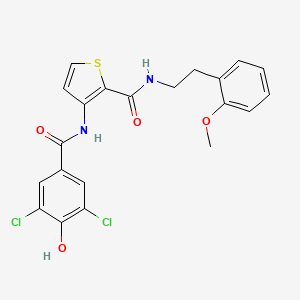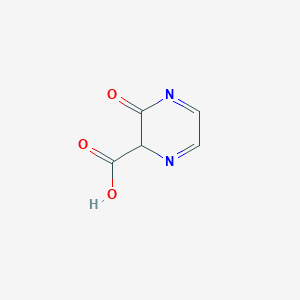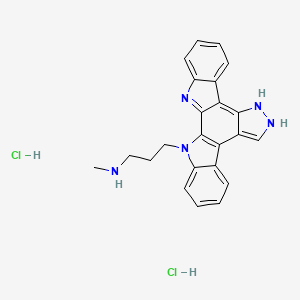
PIM3-IN-1 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIM3-IN-1 (hydrochloride) is a potent inhibitor of the PIM2 and PIM3 kinases, with the highest inhibition level being against PIM3. It is primarily used in cancer research due to its ability to inhibit the activity of these kinases, which are involved in various oncogenic processes. PIM3-IN-1 (hydrochloride) has an IC50 value in the nanomolar range, making it a highly effective compound for scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PIM3-IN-1 (hydrochloride) involves the preparation of diversely substituted indolopyrazolocarbazoles. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the condensation of phenylhydrazine with a ketone or aldehyde.
Pyrazole Formation: The indole core is then reacted with hydrazine to form the pyrazole ring.
Carbazole Formation: The final step involves the formation of the carbazole ring through a cyclization reaction.
The reaction conditions for these steps typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions .
Industrial Production Methods
The industrial production of PIM3-IN-1 (hydrochloride) follows similar synthetic routes as described above but on a larger scale. The process involves the use of large reactors and automated systems to ensure the efficient and consistent production of the compound. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
PIM3-IN-1 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: PIM3-IN-1 (hydrochloride) can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
PIM3-IN-1 (hydrochloride) has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of PIM kinases in cancer and to develop potential therapeutic strategies for targeting these kinases in cancer treatment.
Biological Studies: The compound is used to investigate the biological functions of PIM kinases in various cellular processes, including apoptosis, cell proliferation, and migration.
Drug Development: PIM3-IN-1 (hydrochloride) serves as a lead compound for the development of new drugs targeting PIM kinases.
Wirkmechanismus
PIM3-IN-1 (hydrochloride) exerts its effects by inhibiting the activity of PIM2 and PIM3 kinases. These kinases are involved in various signaling pathways that regulate cell survival, proliferation, and apoptosis. By inhibiting these kinases, PIM3-IN-1 (hydrochloride) disrupts these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
PIM3-IN-1 (hydrochloride) is unique in its high selectivity and potency against PIM3 kinase compared to other similar compounds. Some similar compounds include:
Dioscin: A natural product with moderate potency against PIM3.
Hinokiflavone: Another natural product with sub-micromolar IC50 potency against PIM3 but with less selectivity.
PIM3-IN-1 (hydrochloride) stands out due to its high selectivity for PIM3 and its effectiveness in inhibiting this kinase at nanomolar concentrations .
Eigenschaften
Molekularformel |
C23H23Cl2N5 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
N-methyl-3-(3,12,13,23-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2,4,6,8,10,14,17,19,21-decaen-23-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C23H21N5.2ClH/c1-24-11-6-12-28-18-10-5-3-8-15(18)19-16-13-25-27-21(16)20-14-7-2-4-9-17(14)26-22(20)23(19)28;;/h2-5,7-10,13,24-25,27H,6,11-12H2,1H3;2*1H |
InChI-Schlüssel |
CKNGMLOWWSMGGW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCN1C2=CC=CC=C2C3=C1C4=NC5=CC=CC=C5C4=C6C3=CNN6.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


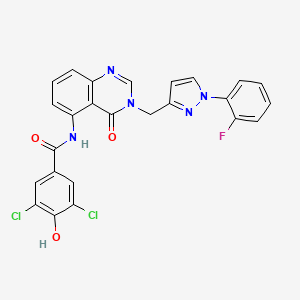
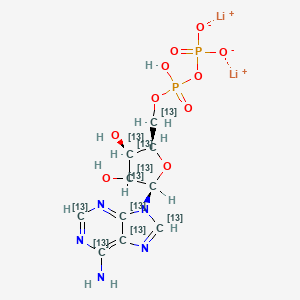
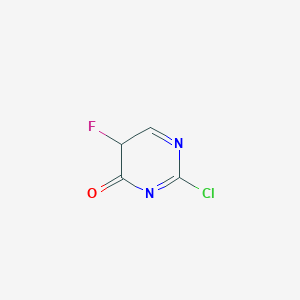
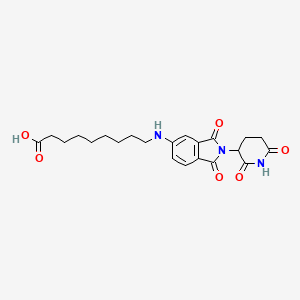
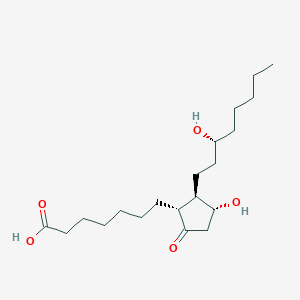
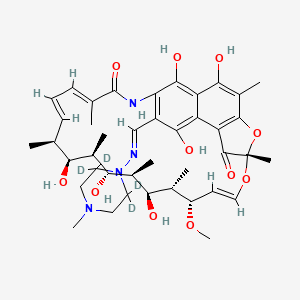
![[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate](/img/structure/B12364861.png)

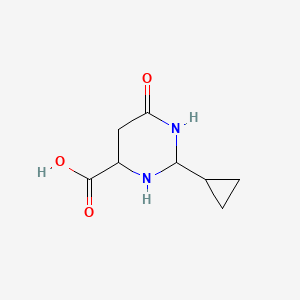
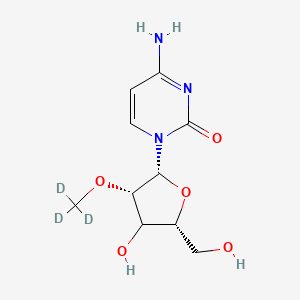

![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate](/img/structure/B12364897.png)
